molecular formula C6H4ClN3O4 B1581429 4-Chloro-2,6-dinitroaniline CAS No. 5388-62-5

4-Chloro-2,6-dinitroaniline

Cat. No. B1581429
CAS RN: 5388-62-5
M. Wt: 217.57 g/mol
InChI Key: CLMQUEQFVUMDPC-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

A suspension of 4-chloro-2,6-dinitroaniline (0.261 g, 1.19 mmol, Aldrich, used as received) in 6.66% aq. (NH4)2S (8.0 mL, prepared from 20% aq. solution available from Aldrich) and ethanol (8.0 mL) was refluxed for 45 min during which time it formed dark red solution. It was then cooled to 28° C. and the precipitated solid was filtered and dried under vacuum to yield 146 mg (65%) of pure 5-chloro-3-nitro-1,2-phenylenediamine as a shining red solid, 1H NMR (DMSO-d6): 5.031 (br s, 2H), 6.687 (br s, 2H), 6.912 (d, 1H, J=2.4 Hz), 7.413 (d, 1H, J=2.1 Hz).
Quantity
0.261 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([NH2:6])=[C:7]([NH2:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0.261 g
Type
reactant
Smiles
ClC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
(NH4)2S
Quantity
8 mL
Type
solvent
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 45 min during which time it
Duration
45 min
CUSTOM
Type
CUSTOM
Details
formed dark red solution
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C(C1)N)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.